

# Application Notes and Protocols: Antifungal Susceptibility Testing of PF-1163B

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## Compound of Interest

Compound Name: PF-1163B

Cat. No.: B15563497

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## Introduction

**PF-1163B** is a depsipeptide antifungal agent isolated from *Penicillium* sp.[1][2]. It functions by inhibiting ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane[1][2]. Specifically, **PF-1163B** is a known inhibitor of C-4 methyl oxidase (ERG25p), an enzyme that catalyzes a key step in the conversion of lanosterol to ergosterol[3]. This document provides a detailed protocol for determining the in vitro antifungal activity of **PF-1163B** using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[4][5][6] This standardized procedure is essential for evaluating its efficacy against various fungal pathogens and for ensuring inter-laboratory reproducibility of results.[7]

## Principle of the Method

The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[8] The procedure involves challenging a standardized suspension of a fungal isolate with serial twofold dilutions of **PF-1163B** in a 96-well microtiter plate.[7][8] Following a specified incubation period, the plates are examined for visible growth. The MIC is defined as the lowest concentration of the antifungal agent that causes a substantial (typically  $\geq 50\%$ ) reduction in fungal growth compared to a drug-free growth control well.[7]

## Materials and Reagents

- **PF-1163B** (powder form)[1]
- Dimethyl sulfoxide (DMSO)
- RPMI 1640 liquid medium with L-glutamine, without sodium bicarbonate
- 3-(N-morpholino)propanesulfonic acid (MOPS) buffer
- Sterile 96-well, U-bottom microtiter plates[9]
- Sterile saline (0.85% NaCl)
- Spectrophotometer
- 0.5 McFarland turbidity standard
- Fungal isolates (e.g., *Candida albicans*, *Cryptococcus neoformans*)
- Sabouraud Dextrose Agar (SDA)
- Sterile pipettes and reservoirs
- Incubator (35°C)

## Experimental Protocol

### Preparation of PF-1163B Stock Solution

- **Solubilization:** Accurately weigh the **PF-1163B** powder. Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). Note: **PF-1163B** is soluble in acetonitrile and can be provided as an oil formulation.[1]
- **Working Solution:** Perform an intermediate dilution of the stock solution in RPMI 1640 medium to create the working solution. This solution should be twice the highest final concentration desired in the assay.

### Inoculum Preparation

- Fungal Culture: Subculture the fungal isolate onto an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.
- Colony Suspension: Select several distinct colonies (3-5) and suspend them in 5 mL of sterile saline.
- Standardization: Vortex the suspension for 15 seconds. Adjust the turbidity of the suspension with a spectrophotometer at 530 nm to match a 0.5 McFarland standard. This corresponds to approximately  $1-5 \times 10^6$  CFU/mL for yeast.[\[8\]](#)
- Final Inoculum: Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of  $0.5-2.5 \times 10^3$  CFU/mL.[\[9\]](#)

## Microtiter Plate Preparation and Inoculation

- Medium Dispensing: Dispense 100  $\mu$ L of RPMI 1640 medium into wells 2 through 12 of a 96-well microtiter plate.
- Drug Dilution: Add 200  $\mu$ L of the **PF-1163B** working solution to well 1. Perform a serial twofold dilution by transferring 100  $\mu$ L from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10. Discard 100  $\mu$ L from well 10. This creates a range of drug concentrations.
- Controls:
  - Growth Control (Well 11): Contains 100  $\mu$ L of drug-free RPMI medium.
  - Sterility Control (Well 12): Contains 200  $\mu$ L of drug-free, uninoculated RPMI medium.
- Inoculation: Add 100  $\mu$ L of the final fungal inoculum to wells 1 through 11. This brings the final volume in each well to 200  $\mu$ L and dilutes the **PF-1163B** concentrations to the desired final testing range.

## Incubation and Reading

- Incubation: Cover the plates and incubate at 35°C for 24-48 hours.

- Reading the MIC: After incubation, determine the MIC by visually comparing the growth in each well to the growth control (well 11). The MIC is the lowest concentration of **PF-1163B** that results in a prominent decrease in turbidity ( $\geq 50\%$  growth inhibition).

## Data Presentation: In Vitro Activity of PF-1163B

The following tables summarize the reported in vitro activity of **PF-1163B** against various fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of **PF-1163B** against *Candida albicans*

Fungal Strain	Condition	PF-1163B MIC ( $\mu\text{g/mL}$ )	Fluconazole MIC ( $\mu\text{g/mL}$ )	PF-1163B + Fluconazole MIC ( $\mu\text{g/mL}$ )
<i>Candida albicans</i>	Standard	32	-	-
Azole-Resistant <i>C. albicans</i>	Synergism Test	-	2	0.0016

Data sourced from Cayman Chemical product information sheet.[\[1\]](#)

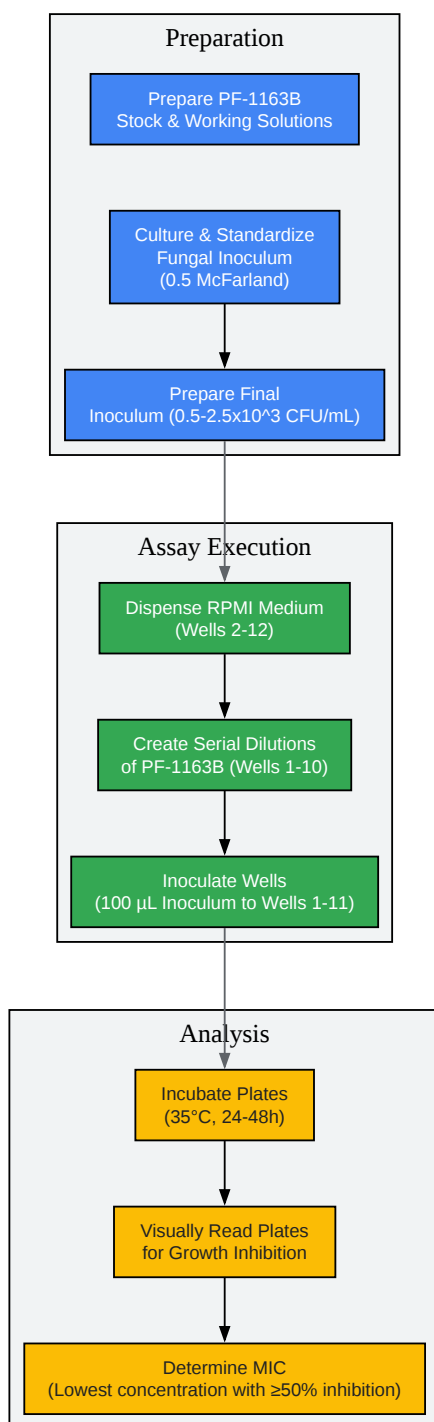
Table 2: Inhibitory Concentration (IC<sub>50</sub>) of **PF-1163B**

Target Pathway	Fungal Species	IC <sub>50</sub>
Ergosterol Synthesis	<i>Candida albicans</i>	34 ng/mL

Data sourced from Cayman Chemical product information sheet.[\[1\]](#)

## Visualizations

## Experimental Workflow

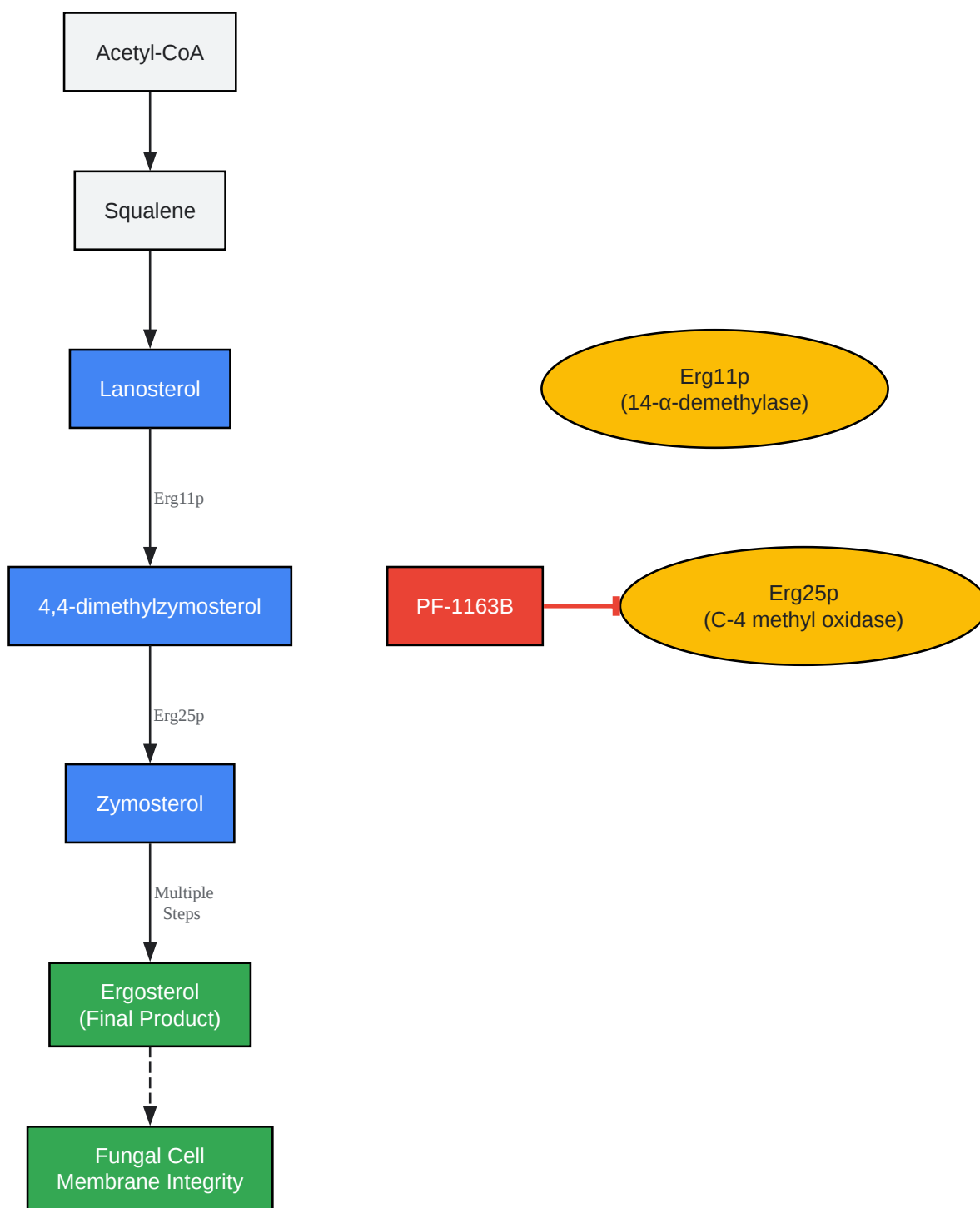


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Caption: Workflow for the broth microdilution antifungal susceptibility test.

## Proposed Mechanism of Action: Ergosterol Biosynthesis Pathway Inhibition

**PF-1163B** inhibits the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.<sup>[10][11][12]</sup> The pathway involves numerous enzymatic steps, with key enzymes like lanosterol 14- $\alpha$ -demethylase (targeted by azoles) and C-4 methyl oxidase (ERG25p) being prime targets for antifungal drugs.<sup>[3][13][14]</sup> **PF-1163B** specifically targets ERG25p, disrupting the pathway and leading to the depletion of ergosterol and the accumulation of toxic sterol precursors.<sup>[3][15]</sup>



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Caption: **PF-1163B** inhibits the ERG25p enzyme in the fungal ergosterol pathway.

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